Cas no 18104-24-0 (10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol)
10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol
- 2,8beta-Dimethoxy-10,11-methylendioxy-6alpha-rheadan-3-ol
- 2,8beta-dimethoxy-10,11-methylenedioxy-6alpha-rheadan-3-ol
- Porphyroxin
- porphyroxine
- (6α)-2,8β-Dimethoxy-10,11-[methylenebis(oxy)]rheadan-3-ol
- Epiporphyroxine
- Papaverrubine D
- 14-Epiporphyroxine
- 18104-24-0
- Poyrphyroxine
- (1R,11S,13S)-11,17-Dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol
- AKOS040763396
- NS00094130
-
- Inchi: 1S/C20H21NO6/c1-23-15-7-10-5-6-21-17-11-3-4-14-19(26-9-25-14)16(11)20(24-2)27-18(17)12(10)8-13(15)22/h3-4,7-8,17-18,20-22H,5-6,9H2,1-2H3/t17-,18+,20+/m1/s1
- InChI Key: YLUOVOKBMSLYGX-HBFSDRIKSA-N
- SMILES: O1[C@@H](C2C3=C(C=CC=2[C@@H]2[C@@H]1C1C=C(C(=CC=1CCN2)OC)O)OCO3)OC
Computed Properties
- Exact Mass: 371.13688739g/mol
- Monoisotopic Mass: 371.13688739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.55
- Topological Polar Surface Area: 78.4Ų
10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6350-5 mg |
Porphyroxine |
18104-24-0 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN6350-1 mL * 10 mM (in DMSO) |
Porphyroxine |
18104-24-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN6350-5mg |
Porphyroxine |
18104-24-0 | 5mg |
¥ 4420 | 2024-07-19 | ||
| TargetMol Chemicals | TN6350-1 ml * 10 mm |
Porphyroxine |
18104-24-0 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 |
10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol
Comprehensive Analysis of 10,11-Methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol (CAS No. 18104-24-0): Properties, Applications, and Research Insights
The compound 10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol (CAS No. 18104-24-0) is a structurally unique molecule that has garnered attention in pharmaceutical and biochemical research. With its complex stereochemistry and functional groups, this compound serves as a valuable intermediate in the synthesis of bioactive derivatives. Researchers are increasingly exploring its potential in drug discovery and natural product synthesis, particularly due to its methanediyldioxy and dimethoxy moieties, which contribute to its stability and reactivity.
In recent years, the demand for specialty chemicals like 18104-24-0 has surged, driven by advancements in precision medicine and green chemistry. A growing number of studies focus on optimizing its synthesis to reduce environmental impact—a topic aligning with the global push for sustainable manufacturing. Questions such as "How is 10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol synthesized?" or "What are its pharmacological applications?" frequently appear in scientific forums, reflecting its relevance in modern research.
The stereospecificity of this compound, particularly its 6alpha configuration, plays a critical role in its interactions with biological targets. Computational modeling studies suggest that its methanediyldioxy bridge enhances binding affinity to certain enzymes, making it a candidate for enzyme inhibition studies. This aligns with current trends in AI-driven drug design, where researchers leverage machine learning to predict molecular behavior.
From an industrial perspective, CAS No. 18104-24-0 is often discussed in the context of high-purity intermediates for APIs (Active Pharmaceutical Ingredients). Its stability under varying pH conditions makes it suitable for formulation development, a key concern for pharmaceutical companies aiming to improve drug delivery systems. Searches like "10,11-methanediyldioxy derivative solubility" or "scaling up rheadan-3-ol production" highlight practical challenges addressed in recent publications.
Environmental and regulatory considerations also shape the discourse around this compound. While not classified as hazardous, its synthesis often involves catalysts and solvents that require careful handling. The shift toward biocatalysis and flow chemistry offers promising alternatives to traditional methods, reducing waste and energy consumption—a priority for ESG-compliant laboratories.
In conclusion, 10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol exemplifies the intersection of structural complexity and functional versatility. Its applications span from medicinal chemistry to material science, with ongoing research exploring novel derivatives. As the scientific community prioritizes efficient synthesis and targeted bioactivity, this compound remains a focal point for innovation.
18104-24-0 (10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)